3-thia-9-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3-thia-9-azabicyclo[331]nonane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the formation of the bicyclic framework through cyclization reactions. One approach involves the use of radical cyclization protocols. For example, a samarium(II) iodide-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-thia-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic structure.
Scientific Research Applications
3-thia-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride: This compound has a similar bicyclic structure but contains additional carbonyl groups.
9-azabicyclo[3.3.1]nonane N-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
Uniqueness
3-thia-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2097962-30-4 |
---|---|
Molecular Formula |
C7H14ClNS |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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